molecular formula C17H21BO3 B190016 (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 158937-25-8

(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B190016
CAS No.: 158937-25-8
M. Wt: 284.2 g/mol
InChI Key: DBDYXLZXTNHAFI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid, also known as [4’-(pentyloxy)[1,1’-biphenyl]-4-yl]boronic acid, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid compound, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key pathway affected by this compound . This reaction is widely applied in organic synthesis, enabling the creation of a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid. For instance, the compound’s stability in water can affect its efficacy in aqueous environments . Additionally, the reaction conditions, such as temperature and pH, can also impact the compound’s action and the outcome of the Suzuki–Miyaura cross-coupling reaction .

Biochemical Analysis

Biochemical Properties

(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid plays a crucial role in biochemical reactions due to its ability to form stable complexes with diols and other biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diol-containing molecules. These interactions are essential in various biochemical processes, including enzyme inhibition and molecular recognition .

Cellular Effects

The effects of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of specific enzymes and proteins, leading to changes in cellular behavior. For instance, its interaction with certain kinases can alter phosphorylation events, thereby impacting signal transduction pathways .

Molecular Mechanism

At the molecular level, (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diol-containing molecules, such as sugars and nucleotides. This binding can inhibit or activate enzymes, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where specific dosages lead to distinct biochemical and physiological responses .

Metabolic Pathways

(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical processes. This compound can influence metabolic flux and alter metabolite levels by modulating enzyme activity and substrate availability. Its role in metabolic pathways is critical for understanding its overall impact on cellular function .

Transport and Distribution

The transport and distribution of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. The localization of this compound is crucial for its activity and function, as it determines the specific biomolecules and pathways it interacts with .

Preparation Methods

The synthesis of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the reaction of phenylboronic acid with pentyloxybenzene under specific conditions. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to produce the boronic acid . Industrial production methods often involve similar routes but are optimized for large-scale synthesis.

Comparison with Similar Compounds

(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid is similar to other boronic acids, such as phenylboronic acid and 4-methoxyphenylboronic acid. its unique pentyloxy substituent provides distinct reactivity and stability, making it particularly useful in certain synthetic applications . Similar compounds include:

Properties

IUPAC Name

[4-(4-pentoxyphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-2-3-4-13-21-17-11-7-15(8-12-17)14-5-9-16(10-6-14)18(19)20/h5-12,19-20H,2-4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDYXLZXTNHAFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463507
Record name [4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158937-25-8
Record name [4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Pentyloxybiphenyl-4-boronic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 4-(4-n-pentoxyphenyl)bromobenzene (1.0 g, 3.13 mmol) in anhydrous tetrahydrofuran (20 ml) at -78° C. under a nitrogen atmosphere was added n-butyllithium in hexanes (2.5M, 1.32 ml, 3.30 mmol). After a period of 15 rain, triisopropylborate (760 μl, 3.30 mmol) was added. Stirring at -78° C. was continued for 15 min and then at 25° C. for 40 min. The mixture was acidified with 0.5N HCl (20 mL) and then partitioned between ether (50 ml) and water (40 ml). The organic phase was washed with water (3×) and brine and dried with magnesium sulfate. The solvent was removed in vacuo to give 4-(4-n-pentoxyphenyl)phenylboronic acid (750 mg) as a solid: 1H NMR (400 MHz, DMSO-d6) δ0.89 (t, 3H, J=7.2 Hz), 1.38 (m, 4H), 1.72 (m, 2H), 3.99 (t, 2H, 1-6.5Hz), 6.99 (d, 2H, J=8.8 Hz), 7.57 (d, 2H, J=8.2 Hz), 7.60 (d, 2H, J=8.8 Hz), 7.83 (d, 2H, J=8.2 Hz).
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1 g
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hexanes
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1.32 mL
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15
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760 μL
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20 mL
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Synthesis routes and methods II

Procedure details

To a stirred suspension of 4-(4-n-pentoxyphenyl)bromobenzene (1.0 g, 3.13 mmol) in anhydrous tetrahydrofuran (20 ml) at -78° C. under a nitrogen atmosphere was added n-butyllithium in hexanes (2.5M, 1.32 ml, 3.30 mmol). After a period of 15 min, triisopropylborate (760 μl, 3.30 mmol) was added. Stirring at -78° C. was continued for 15 min and then at 25° C. for 40 min. The mixture was acidified with 0.5N HCl (20 mL) and then partitioned between ether (50 ml) and water (40 ml). The organic phase was washed with water (3×) and brine and dried with magnesium sulfate. The solvent was removed in vacuo to give 4-(4-n-pentoxyphenyl)phenylboronic acid (750 mg) as a white solid: 1H NMR (400 MHZ, DMSO-d6) δ 0.89 (t, 3, J=7.2 Hz), 1.38 (m, 4 ), 1.72 (m, 2), 3.99 (t, 2, J=6.5 Hz), 6.99 (d, 2, J=8.8 Hz), 7.57 (d, 2, J=8.2 Hz), 7.60 (d, 2, J=8.8 Hz), 7.83 (d, 2, J=8.2 Hz).
Quantity
1 g
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reactant
Reaction Step One
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20 mL
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solvent
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0 (± 1) mol
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hexanes
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1.32 mL
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760 μL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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